molecular formula C14H15N3O4S B2562801 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 864976-76-1

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2562801
CAS No.: 864976-76-1
M. Wt: 321.35
InChI Key: KPOQOEOOYXJZGP-PFONDFGASA-N
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Description

The compound N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide features a benzothiazole core substituted with a nitro group at position 6 and a 2-methoxyethyl moiety at position 2. The cyclopropanecarboxamide group forms an imine bond with the benzothiazole, creating a conjugated system that may influence electronic properties and biological activity.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-7-6-16-11-5-4-10(17(19)20)8-12(11)22-14(16)15-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOQOEOOYXJZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzothiazole ring is carried out using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole ring with 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

    Formation of the Cyclopropane Carboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

    Hydrolysis: The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, potassium carbonate or sodium hydride as bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

    Hydrolysis: Formation of cyclopropanecarboxylic acid and the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is studied for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, leading to various pharmacological activities.

Case Study : Research has indicated that benzothiazole derivatives exhibit anticancer properties. For instance, modifications on the benzothiazole ring can significantly influence their activity against cancer cells and microbial organisms.

Materials Science

The compound's unique structural features make it a candidate for developing new materials. The potential for creating polymers or composite materials with specific properties is under investigation.

Data Table: Potential Material Properties

PropertyDescription
Thermal StabilityHigh thermal stability due to cyclopropane ring
Chemical ReactivityReactive due to nitro and carboxamide groups
Mechanical StrengthPotentially high depending on polymerization

Biological Research

In biological systems, the compound is utilized to study its interactions with various biomolecules. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action :
The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzothiazole ring may modulate enzyme activity, leading to desired biological effects.

Industrial Applications

This compound is explored for its potential in synthesizing other complex organic molecules. Its unique structure allows it to serve as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Benzothiazole vs. Thiazole Derivatives
  • Target Compound : Benzothiazole core with a nitro group (electron-withdrawing) and 2-methoxyethyl substituent.
  • A-836,339 (): Thiazole core substituted with 4,5-dimethyl and 2-methoxyethyl groups, coupled to a tetramethylcyclopropanecarboxamide.
  • AB-CHFUPYCA (): Similar to A-836,339 but with a benzothiazole core. Direct comparison highlights the impact of methyl substituents on steric hindrance and solubility.
B. Substituent Effects
  • Nitro vs. Methoxy Groups :
    • The target compound’s 6-nitro group is strongly electron-withdrawing, likely enhancing electrophilic reactivity. In contrast, BA93914 () has a 6-methoxy group (electron-donating), which may improve metabolic stability but reduce electrophilicity .
  • Cyclopropane Modifications :
    • The target compound’s unsubstituted cyclopropanecarboxamide contrasts with A-836,339’s tetramethylcyclopropane , which increases steric bulk and may hinder binding to flat receptor sites .

Functional Group Analysis

A. Carboxamide Linkages
  • In contrast, Compound 11a () features a thiazolo-pyrimidine core with a carbonitrile group, introducing polarity and hydrogen-bonding capacity .
B. Aromatic Substitutents
  • Compound 11b (): Incorporates a 4-cyanobenzylidene group, introducing a strong dipole moment absent in the target compound. This could enhance crystallinity or intermolecular interactions in solid-state applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiazole 6-nitro, 3-(2-methoxyethyl) Cyclopropanecarboxamide Not reported
A-836,339 () Thiazole 4,5-dimethyl, 3-(2-methoxyethyl) Tetramethylcyclopropanecarboxamide Not reported
BA93914 () Benzothiazole 6-methoxy, 3-(2-methoxyethyl) Thioacetamide derivative 514.66
Compound 11a () Thiazolo-pyrimidine 2,4,6-trimethylbenzylidene Carbonitrile, diketone 386

Research Implications

  • Synthetic Routes : highlights reflux conditions with sodium acetate for synthesizing thiazolo-pyrimidines, which may be adaptable to the target compound’s benzothiazole core .
  • Crystallography : Tools like SHELXL () and ORTEP (–5) are critical for resolving anisotropic displacement parameters in such complex structures .
  • Hydrogen Bonding : The nitro group in the target compound could participate in hydrogen-bonding networks, akin to patterns observed in .

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H19N3O4S2
Molecular Weight 417.5 g/mol
CAS Number 865174-43-2

This compound features a benzothiazole ring fused with a cyclopropane carboxamide group, which contributes to its unique biological activity.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, similar benzothiazole derivatives have been shown to inhibit mitochondrial functions by affecting ADP phosphorylation and calcium transport in rat liver mitochondria .
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to changes in cellular signaling pathways.
  • Antioxidant Activity : Benzothiazole derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Effects

Several studies have explored the anticancer potential of benzothiazole derivatives:

  • A study found that compounds with similar structures induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Anti-inflammatory Activity

Benzothiazoles have also been studied for their anti-inflammatory properties:

  • Experimental models suggest that these compounds can reduce inflammation markers and cytokine production in response to inflammatory stimuli.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of a related benzothiazole derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.
  • Antimicrobial Research : A recent investigation reported that a similar benzothiazole compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving cyclopropanecarboxamide derivatives and functionalized benzothiazole precursors. Key steps include:

  • Reagent Selection : Use chloroacetic acid and aromatic aldehydes in a mixed solvent system (e.g., acetic anhydride/acetic acid) under reflux conditions .
  • Catalyst Optimization : Fused sodium acetate (0.5 g per 0.01 mol substrate) enhances cyclization efficiency .
  • Yield Improvement : Crystallization from polar aprotic solvents (e.g., DMF/water) improves purity and yield (57–68% reported for analogous compounds) .

Q. Table 1: Synthetic Optimization Parameters

ParameterCondition RangeImpact on YieldReference
Solvent SystemAcetic anhydride/acetic acid+10–15%
Reaction Time2–12 hoursVariable*
CrystallizationDMF/water vs. ethanol+5–8%
*Longer times (12h) required for thiouracil derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxyethyl groups at δ 2.24–2.37 ppm in DMSO-d₆) .
    • IR Spectroscopy : Identifies functional groups (e.g., nitro groups at ~1,520 cm⁻¹ and carbonyl stretches at ~1,719 cm⁻¹) .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386–403 for related benzothiazoles) .
  • Contradiction Resolution : Discrepancies in NMR shifts or IR bands can arise from solvent effects or tautomerism. Use X-ray crystallography (as in ) for definitive structural validation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and conformational properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the nitro group’s electron-withdrawing effect can be modeled to assess its impact on the benzothiazole ring’s aromaticity .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to understand conformational stability of the cyclopropane-carboxamide moiety .

Q. Table 2: Computational Parameters for Electronic Analysis

PropertyMethod/SoftwareKey InsightReference
HOMO-LUMO GapB3LYP/6-31G(d)Predicts electrophilic sites
Tautomeric EnergyGaussian 09Stability of Z-configuration

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Analysis : Compare substituent effects using derivatives with modified nitro or methoxyethyl groups. For example:
    • Nitro group removal reduces antimicrobial activity but enhances solubility .
    • Methoxyethyl chain elongation may alter binding affinity in enzyme assays .
  • Experimental Controls : Use standardized assays (e.g., MIC for antimicrobial testing) and validate results with orthogonal methods (e.g., fluorescence quenching for binding studies) .

Q. How does the Z-configuration of the benzothiazol-2-ylidene moiety influence reactivity and biological interactions?

Methodological Answer:

  • Stereoelectronic Effects : The Z-configuration stabilizes intramolecular hydrogen bonding between the nitro group and cyclopropane carbonyl, reducing rotational freedom .
  • Biological Implications : The rigid conformation enhances target binding (e.g., enzyme active sites) but may limit membrane permeability. Compare with E-isomers using NOESY NMR or crystallography .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Scale-Up Risks : Epimerization at the cyclopropane ring or benzothiazole tautomerism under prolonged heating. Mitigate via:
    • Low-Temperature Reactions : Use microwave-assisted synthesis to reduce reaction time .
    • Chiral HPLC : Monitor enantiomeric excess (>98% purity required for pharmacological studies) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in tautomeric forms?

Methodological Answer:

  • X-Ray Crystallography : Definitive proof of tautomeric states (e.g., enol vs. keto forms in the benzothiazole ring) .
  • Dynamic NMR : Track proton exchange rates in DMSO-d₆ to identify tautomeric equilibria at varying temperatures .

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